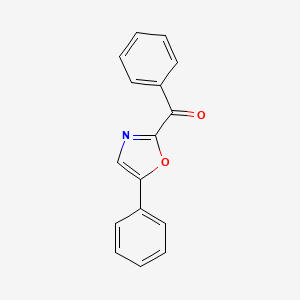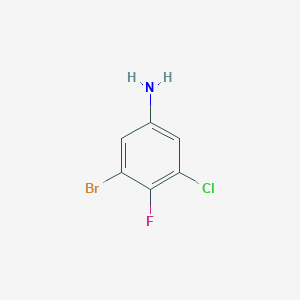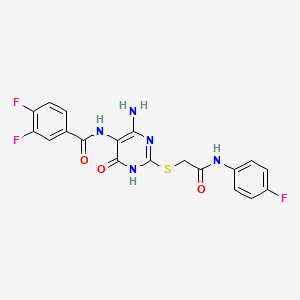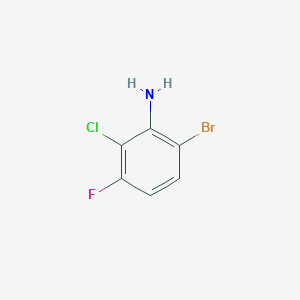
Collagenase-Chromophore-SubstrateComponent A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Collagenase-Chromophore-SubstrateComponent A is a synthetic enzyme substrate used primarily for the quantitative determination of collagenase activity. It is a high-purity chemical compound with the molecular formula C₃₈H₅₂N₁₀O₈·2H₂O and a molecular weight of 812.91 g/mol . This compound is specifically designed to be cleaved by collagenase enzymes, making it a valuable tool in various biochemical and medical research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Collagenase-Chromophore-SubstrateComponent A is synthesized through a series of peptide coupling reactions. The key steps involve the coupling of 4-Phenylazobenzyloxycarbonyl (Pz) with Proline (Pro), Leucine (Leu), Glycine (Gly), and D-Arginine (D-Arg) residues. The final product is obtained as a dihydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. The process typically includes solid-phase peptide synthesis (SPPS) followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Collagenase-Chromophore-SubstrateComponent A primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by collagenase enzymes between the leucine and glycine residues .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in a buffered aqueous solution at a pH of 7.1 and a temperature of 25°C. Common reagents used in these reactions include Tris-HCl buffer, methanol, calcium chloride, and citric acid .
Major Products Formed
The enzymatic cleavage of this compound results in the formation of two major products: the orange-yellow acylpeptide 4-Phenylazobenzyloxycarbonyl-Proline-Leucine (Pz-Pro-Leu) and the colorless tripeptide Glycine-Proline-D-Arginine (Gly-Pro-D-Arg) .
Wissenschaftliche Forschungsanwendungen
Collagenase-Chromophore-SubstrateComponent A is widely used in scientific research due to its specificity and sensitivity in detecting collagenase activity. Some of its key applications include:
Wirkmechanismus
Collagenase-Chromophore-SubstrateComponent A exerts its effects by being specifically cleaved by collagenase enzymes. The cleavage occurs between the leucine and glycine residues, resulting in the formation of distinct peptide fragments. This enzymatic activity can be quantitatively measured using spectrophotometric methods, providing valuable insights into the activity and regulation of collagenase enzymes .
Vergleich Mit ähnlichen Verbindungen
Collagenase-Chromophore-SubstrateComponent A is unique due to its high specificity for collagenase enzymes and its ability to produce distinct, measurable cleavage products. Similar compounds include other collagenase substrates such as 4-Phenylazobenzyloxycarbonyl-Proline-Leucine (Pz-Pro-Leu) and various matrix metalloproteinase (MMP) substrates . this compound stands out due to its high sensitivity and specificity, making it a preferred choice for quantitative collagenase determination .
Eigenschaften
Molekularformel |
C38H52N10O8 |
|---|---|
Molekulargewicht |
776.9 g/mol |
IUPAC-Name |
5-(diaminomethylideneamino)-2-[[(2R)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C38H52N10O8/c1-24(2)21-29(33(50)42-22-32(49)47-19-7-12-30(47)34(51)43-28(36(53)54)11-6-18-41-37(39)40)44-35(52)31-13-8-20-48(31)38(55)56-23-25-14-16-27(17-15-25)46-45-26-9-4-3-5-10-26/h3-5,9-10,14-17,24,28-31H,6-8,11-13,18-23H2,1-2H3,(H,42,50)(H,43,51)(H,44,52)(H,53,54)(H4,39,40,41)/t28?,29-,30+,31-/m0/s1 |
InChI-Schlüssel |
WLJYNHBZKOQNNI-ROFHDCNCSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@@H]1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-({4-chloro-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanyl}amino)hexanoic acid](/img/structure/B14128904.png)



![4,5,6,7-Tetrahydro-4,4-dimethyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B14128924.png)
![{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid](/img/structure/B14128927.png)



![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128954.png)
![1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14128970.png)



